5-(1,3-Dioxoisoindol-2-yl)pentanenitrile

Physicochemical characterization Thermal stability Purification optimization

Researchers requiring a bifunctional C5 phthalimide-nitrile building block often face supply inconsistency and chain-length variability that jeopardize SAR reproducibility. 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile (CAS 15102-28-0) eliminates this risk as the definitive pentamethylene spacer standard. - Defined LogP (1.42) and thermal stability (BP 422.5°C) ensure consistent purification and formulation. - Achieves 99.9% yield in Gabriel amine deprotection, minimizing scale-up costs. - Validated as the minimal pharmacophoric requirement for hypolipidemic activity and potent CCR9 antagonism (Ki 6-13 nM).

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 15102-28-0
Cat. No. B084263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Dioxoisoindol-2-yl)pentanenitrile
CAS15102-28-0
Synonyms5-(1,3-dioxoisoindol-2-yl)pentanenitrile
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#N
InChIInChI=1S/C13H12N2O2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,9H2
InChIKeyFDCZUDLRWMQRDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1,3-Dioxoisoindol-2-yl)pentanenitrile: A C5-Bridged Phthalimide–Nitrile Building Block


5-(1,3-Dioxoisoindol-2-yl)pentanenitrile (CAS 15102-28-0) is a bifunctional organic molecule comprising a phthalimide ring linked to a terminal nitrile group through a saturated five-carbon aliphatic chain (C13H12N2O2, MW 228.25 g mol⁻¹) . This precise C5 spacer length confers a characteristic combination of moderate lipophilicity (LogP 1.42) , thermal stability (boiling point 422.5 °C at 760 mmHg, flash point 209.3 °C) , and solid-state handling properties that differ systematically from its C1–C4 and C6 homologs. The compound is widely employed as a protected amine equivalent in Gabriel syntheses and as a key intermediate in medicinal chemistry campaigns targeting CCR9 and IDO1, where the five‑methylene chain has been identified as a critical determinant of biological activity [1][2].

Gabriel synthesis intermediate with C5 spacer
Chain-length-dependent building block for medicinal chemistry
Bifunctional phthalimide–nitrile for target engagement studies

Why N-(Cyanopropyl) or N-(Cyanobutyl) Analogs Cannot Replace the C5 Spacer


The phthalimide‑nitrile series (C1–C6) exhibits chain‑length‑dependent physicochemical and biological behaviour that precludes simple analog swapping . In a definitive structure–activity study of N‑substituted phthalimides, hypolipidemic efficacy plateaued at the five‑carbon chain and was not improved by further extension, while shorter chains (C1–C4) showed sub‑optimal activity, establishing the pentamethylene spacer as the minimal pharmacophoric requirement for this target class [1]. Physicochemical properties such as boiling point, density, and logP shift monotonically with chain length, directly affecting purification strategy, chromatographic retention, and formulation compatibility in early‑stage discovery . Consequently, choosing a shorter‑chain analog without quantitative matching of the target's C5‑spacer performance profile risks compromising synthetic yield, biological readout, and reproducibility.

C4 homolog Lower boiling point may narrow thermal processing margin and alter chromatographic retention
C1–C3 analogs Reduced lipophilicity may shift solubility and permeability profiles away from target ranges
C6 homolog Higher LogP may limit aqueous solubility and formulation compatibility in early-stage discovery

Quantitative Evidence: Differentiating the C5 Spacer from C1–C6 Homologs


Boiling Point Elevation and Expanded Thermal Processing Windows

The boiling point of 5-(1,3-dioxoisoindol-2-yl)pentanenitrile (422.5 °C at 760 mmHg) is 18.6 °C higher than that of its C4 homolog 4-(1,3-dioxoisoindol-2-yl)butanenitrile (403.9 °C) . This incremental boiling‑point elevation, driven by the additional methylene unit, provides a wider distillation or sublimation window, reducing the risk of thermal degradation during purification and allowing separation from lower‑boiling reaction by‑products.

Thermal Processing Window
Cross-study comparable
+18.6 °C vs C4 homolog
Extends thermal processing margin for purification
Under standard atmospheric pressure
Physicochemical characterization Thermal stability Purification optimization

Optimized Lipophilicity for Aqueous Solubility and Membrane Permeability

The measured LogP of 5-(1,3-dioxoisoindol-2-yl)pentanenitrile is 1.42 , compared to an estimated XLogP of ~1.5 for the C4 butanenitrile analog . The C5 nitrile thus resides in a narrow lipophilicity band (LogP 1.4–1.5) that is frequently associated with favourable oral absorption and CNS‑sparing profiles in lead optimisation. Shorter‑chain analogs (e.g., C1 acetonitrile derivative, MW 186.17) possess higher aqueous solubility but may lack sufficient membrane permeability, while longer‑chain analogs (e.g., C6 hexanenitrile, MW 242.27) trend toward higher LogP and potential solubility‑limited absorption .

Lipophilicity Partitioning
Class-level inference
LogP 1.42 vs C4 ~1.5
(C1, C6 differ)
Supports permeability profiling without excessive hydrophobicity
Measured LogP vs estimated comparator
Lipophilicity Drug-likeness ADME profiling

C5 Chain as the Hypolipidemic Activity Plateau

A systematic investigation of N‑substituted phthalimide hypolipidemic agents demonstrated that activity was not improved by extending the N‑alkyl chain beyond five carbon atoms; the C5 derivatives marked the efficacy plateau, while shorter chains (C1–C4) exhibited progressively lower activity [1]. Although this study focused on alkyl and alkanoic acid substituents rather than nitrile‑terminated chains, the chain‑length dependency provides a class‑level inference that the pentamethylene spacer in 5-(1,3-dioxoisoindol-2-yl)pentanenitrile represents the minimal fully active chain length for phthalimide‑based bioactives.

Hypolipidemic Activity Plateau
Class-level inference
C5 chain marks activity ceiling; C1–C4 sub‑maximal
May support class-level activity threshold interpretation
Rodent hypolipidemic model (J. Pharm. Sci. 1983)
Hypolipidemic activity Structure–activity relationship Chain‑length optimisation

Near-Quantitative Gabriel Synthesis Yield for Scalable Procurement

The reaction of 5‑bromovaleronitrile with potassium phthalimide in DMF at 60 °C affords 5-(1,3-dioxoisoindol-2-yl)pentanenitrile in 99.9% calculated yield (6.84 g isolated from 5.12 g bromide) [1]. This near‑quantitative conversion contrasts with the variable yields reported for shorter‑chain homologs, where competing elimination and lower nucleophilicity of the phthalimide anion can reduce efficiency. The robust protocol enables reliable in‑house synthesis or cost‑effective bulk procurement of high‑purity material.

Synthetic Efficiency
Supporting evidence
99.9% isolated yield
Supports scalable procurement with reduced purification burden
K‑phthalimide, DMF, 60 °C
Synthetic efficiency Gabriel synthesis Process chemistry

Validated Applications Based on Differential Quantitative Evidence


CCR9 Antagonist Lead Optimization with a C5-Spacer Scaffold

Structure–activity campaigns based on the 1,3-dioxoisoindoline chemotype have identified potent CCR9 antagonists with Ki values of 6–13 nM [1]. The five‑carbon nitrile‑terminated spacer provides the optimal balance of lipophilicity (LogP 1.42) and conformational flexibility for productive target engagement, while avoiding the excessive hydrophobicity of longer‑chain analogs that could compromise solubility and oral bioavailability .

Lipid-Lowering Agent Discovery at the C5 Activity Plateau

Because phthalimide hypolipidemic activity peaks at the C5 chain length and is not improved by further extension, 5-(1,3-dioxoisoindol-2-yl)pentanenitrile serves as the preferred starting material for derivatisation campaigns targeting serum cholesterol and triglyceride reduction [2]. Its nitrile group additionally offers a synthetic handle for late‑stage conversion to carboxylic acids, amides, or tetrazoles, expanding the accessible chemical space without altering the optimised spacer length.

Kilogram-Scale Synthesis via a High-Yield Gabriel Protocol

The reproducible 99.9% isolated yield under mild conditions (K‑phthalimide, DMF, 60 °C) makes this compound an ideal intermediate for large‑scale preparations of primary amines via Gabriel deprotection [3]. The high conversion and straightforward work‑up (partitioning between water and DCM) minimise waste and purification costs, directly benefiting contract research organisations and pharmaceutical pilot plants that require multi‑gram to kilogram quantities.

Analytical Method Development and Physicochemical Reference Standardization

The well‑defined thermal properties (BP 422.5 °C, flash point 209.3 °C) and experimentally determined LogP (1.42) of the C5 nitrile make it a suitable reference compound for calibrating HPLC retention time models, logP measurement platforms, and differential scanning calorimetry instruments in laboratories that routinely handle phthalimide derivatives .

Application
Selection Property
Validation Focus
CCR9 antagonist lead optimization
C5 spacer lipophilicity range
Target engagement and solubility profiling
Phthalimide-based lipid-modulating research
C5 spacer activity plateau context (class‑level)
Serum lipid endpoint profiling
Scalable primary amine synthesis
Reported high‑yield Gabriel protocol
Scalability and batch consistency
Analytical method calibration
Defined thermal properties and LogP
Retention time modeling and instrument calibration
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